molecular formula C15H15N5O B5869580 N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide

N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide

Cat. No.: B5869580
M. Wt: 281.31 g/mol
InChI Key: LVCVUUVXIDPIEJ-UHFFFAOYSA-N
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Description

N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide is a compound that features a benzotriazole moiety, which is known for its versatility in synthetic chemistry. Benzotriazole derivatives have been extensively explored for their biological and pharmaceutical importance, exhibiting properties such as anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities

Properties

IUPAC Name

N-[3-(benzotriazol-1-ylmethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-11(21)17-13-6-4-5-12(9-13)16-10-20-15-8-3-2-7-14(15)18-19-20/h2-9,16H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCVUUVXIDPIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide typically involves the reaction of 1H-1,2,3-benzotriazole with an appropriate amine and acetic anhydride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve solvents like ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole N-oxides, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of the benzotriazole moiety with the incoming nucleophile .

Mechanism of Action

The mechanism of action of N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide involves its interaction with biological targets through non-covalent interactions. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This compound’s ability to bind to specific molecular targets makes it effective in various biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamide group, combined with the benzotriazole moiety, enhances its potential for forming diverse non-covalent interactions, making it a valuable compound in medicinal chemistry and material sciences .

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